molecular formula C23H21NO5 B2785737 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one CAS No. 887216-29-7

8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No. B2785737
CAS RN: 887216-29-7
M. Wt: 391.423
InChI Key: MRTICTQWPUDWTI-UHFFFAOYSA-N
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Description

This compound is a type of 3-substituted coumarin . Coumarins are efficient sensitizers for light-sensitive unsaturated materials such as unsaturated vesiculators which release a gas upon exposure to radiation, unsaturated monomers and photocrosslinkable unsaturated polymers, and azides such as photocrosslinkable polymeric azides used in photomechanical resists and lithographic plates .


Synthesis Analysis

The synthesis of similar coumarin-based fluorescence probes has been reported . These probes showed an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . Another study reported the synthesis of four 7-(N,N-diethylamino)-3-azo coumarin dyes with different substitutions at the 4-position of the phenylazo core .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The molecular formula is C27H28N2O5 .


Chemical Reactions Analysis

As a type of 3-substituted coumarin, this compound can act as an efficient sensitizer for light-sensitive unsaturated materials . It’s also known that certain coumarins will function as fluorescent brighteners .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 696.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.2 mmHg at 25°C, enthalpy of vaporization of 102.1±3.0 kJ/mol, flash point of 375.3±31.5 °C, index of refraction of 1.638, molar refractivity of 129.3±0.3 cm3, and a molar volume of 359.5±3.0 cm3 .

Scientific Research Applications

Antitumor Activity

The synthesis of coumarin derivatives has long fascinated organic and medicinal chemists due to their diverse pharmacological activities. In particular, coumarins have shown promise as antitumor agents. Researchers have evaluated the antitumor activity of several compounds derived from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. Notably, pyrazolo [1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a demonstrated significant antitumor effects against liver carcinoma (HEPG2-1) cells .

Heterocycle Synthesis

The compound serves as a versatile precursor for synthesizing various heterocycles. Researchers have successfully prepared coumarin derivatives containing pyrazolo [1,5-a]pyrimidine, tetrazolo [1,5-a]pyrimidine, imidazo [1,2-a]pyrimidine, pyrazolo [3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles. These heterocycles find applications in drug discovery, materials science, and bioorganic chemistry .

Dye Synthesis

7-Diethylamino-3-(4-oxo-3H-quinazolin-2-yl)-2H-chromen-2-one dyes can be synthesized from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. These dyes have potential applications in the textile industry, imaging, and optoelectronics .

Knoevenagel Condensation

The compound participates in Knoevenagel condensation reactions, leading to the formation of interesting derivatives. For instance, it reacts with malononitrile to yield 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile. Such reactions are valuable for constructing complex molecules .

Phototriggering Properties

Coumarin derivatives, including those derived from this compound, exhibit phototriggering properties. These molecules can be used in photoresponsive materials, sensors, and light-controlled drug release systems .

Other Biological Activities

While antitumor activity is a highlight, coumarin derivatives often possess additional biological properties. These include analgesic, anti-inflammatory, anticoagulant, and fungicidal effects. Researchers continue to explore their potential in various therapeutic contexts .

Future Directions

The future directions of research on this compound could involve further exploration of its properties as a sensitizer for light-sensitive materials . Additionally, its potential applications in photomechanical resists and lithographic plates could be investigated .

properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTICTQWPUDWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

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